![molecular formula C7H11IO2 B2488491 6-(Iodomethyl)hexahydrofuro[3,4-b]furan CAS No. 2138125-71-8](/img/structure/B2488491.png)

6-(Iodomethyl)hexahydrofuro[3,4-b]furan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

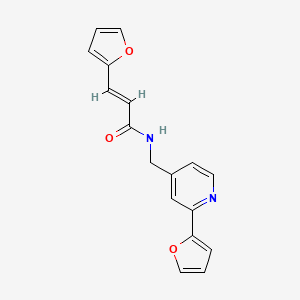

6-(Iodomethyl)hexahydrofuro[3,4-b]furan, also known as IHF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that contains both iodine and furan rings in its structure.

Applications De Recherche Scientifique

Synthesis of HIV Protease Inhibitors

One significant application of hexahydrofuro[3,4-b]furan derivatives is in the synthesis of HIV protease inhibitors. For instance, a key component of several HIV protease inhibitors, including darunavir, is efficiently synthesized using a concise method involving hexahydrofuro[2,3-b]furan-3-ol (Sevenich et al., 2017). Another study reported a stereoselective synthesis of a similar compound, demonstrating its importance as a high-affinity ligand in new generations of HIV protease inhibitors (Ghosh et al., 2006).

Method Development for Furo[2,3-b]furan Derivatives

Research has also focused on developing efficient synthesis methods for racemic hexahydrofuro[2,3-b]furan-3-ol, utilizing catalysts like Yb(fod)3. This method provides access to optically enriched enantiomers, indicating its potential in constructing various furo[2,3-b]furan derivatives (Yu et al., 2007).

Exploration of Furans for Heterocyclic Compound Synthesis

Furans, including hexahydrofuro derivatives, are explored as scaffolds for synthesizing a range of heterocyclic compounds. Such studies involve acid-catalyzed rearrangements and ring-opening reactions, contributing to the understanding of furan chemistry and its applications in synthesizing functionalized heterocycles (Alves et al., 2017).

Biomass-Derived Furanic Compound Reduction

The reduction of biomass-derived furanic compounds, including those related to hexahydrofuro[3,4-b]furan, is studied for converting oxygen-rich compounds. This research is significant for biorefinery applications, offering insights into various reaction types like hydrogenation and C-O hydrogenolysis (Nakagawa et al., 2013).

Catalytic Synthesis and Organic Semiconductors

Furan derivatives have been utilized in the catalytic synthesis of various substances, including organic semiconductors. Research in this area explores the synthesis and electrochemical properties of substances like distyrylbenzofuro derivatives, highlighting the potential of furans in organic electronic applications (Kadac et al., 2012).

Propriétés

IUPAC Name |

6-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IO2/c8-3-6-7-5(4-10-6)1-2-9-7/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMMVEFARYPTSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C1COC2CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2488414.png)

![1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride](/img/structure/B2488417.png)

![methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/no-structure.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2488426.png)